N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pivalamide
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Description
N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pivalamide is a useful research compound. Its molecular formula is C18H24N2O2 and its molecular weight is 300.402. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Quinoline Derivatives
Research has shown that quinoline derivatives can be synthesized through various chemical processes, demonstrating the versatility of quinoline-based compounds in organic chemistry. For example, lithiation reactions involving N-(2-methylbenzyl)pivalamide have been utilized to synthesize tetrahydroisoquinolines, highlighting the ability to introduce substituents into the quinoline structure for further chemical modifications (Smith, El‐Hiti, & Hegazy, 2010). Additionally, studies on the synthesis of 3-aminoquinoline derivatives from protected ethyl aminocrotonate showcase the potential for producing diversely substituted quinolines, which could serve as intermediates for pharmaceuticals (Bujok, Kwast, Cmoch, & Wróbel, 2010).
Medicinal Chemistry and Antitumor Activity
In the realm of medicinal chemistry, quinoline derivatives have been evaluated for their anticancer properties. For instance, certain coumarin and quinolinone-3-aminoamide derivatives were synthesized and assessed for their effectiveness in inhibiting cancer cell growth, highlighting the potential therapeutic applications of quinoline compounds in oncology (Matiadis et al., 2013). Moreover, research on quinoline and isoquinoline analogs, such as the study on sigma-2 receptors and their binding affinities, indicates the significance of these compounds in designing ligands for receptor studies and potential therapeutic applications (Xu et al., 2005).
Chemical Reactions and Mechanistic Studies
The chemical reactivity of quinoline derivatives also extends to the exploration of novel reaction mechanisms and synthetic pathways. Cobalt-catalyzed cyclization of benzamides with alkynes to form isoquinolones is an example of innovative methodologies being developed to synthesize quinoline derivatives, with these reactions providing insight into metal-catalyzed organic transformations and hydrogen evolution (Manoharan & Jeganmohan, 2018).
Properties
IUPAC Name |
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-11-6-7-13-10-14(16(21)20-15(13)12(11)2)8-9-19-17(22)18(3,4)5/h6-7,10H,8-9H2,1-5H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWDCKUQNHQKCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.